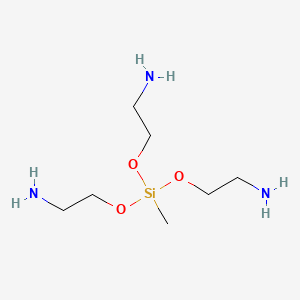

Methyltris(2-aminoethoxy)silane

CAS No.: 15942-78-6

Cat. No.: VC18517448

Molecular Formula: C7H21N3O3Si

Molecular Weight: 223.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15942-78-6 |

|---|---|

| Molecular Formula | C7H21N3O3Si |

| Molecular Weight | 223.35 g/mol |

| IUPAC Name | 2-[bis(2-aminoethoxy)-methylsilyl]oxyethanamine |

| Standard InChI | InChI=1S/C7H21N3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-10H2,1H3 |

| Standard InChI Key | MTFXHUJCCIXNJC-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](OCCN)(OCCN)OCCN |

Introduction

Synthesis Pathways and Reaction Mechanisms

Thiol-Michael Addition Approaches

While no direct synthesis route for Methyltris(2-aminoethoxy)silane is documented in the provided sources, recent advances in silane functionalization via thiol-Michael addition could be applicable. For example, Szymańska et al. (2023) demonstrated efficient coupling of 3-mercaptopropyltrimethoxysilane with acrylates using dimethylphenylphosphine (DMPP) as a catalyst . Adapting this method, 2-aminoethyl acrylate could theoretically react with mercaptosilanes to yield aminoethoxy-functionalized derivatives.

Amination of Alkoxysilanes

Industrial and Research Applications

Adhesion Promotion in Silicone Elastomers

Methyltris(2-aminoethoxy)silane’s primary amines can form hydrogen bonds with hydroxylated surfaces, improving adhesion in silicone sealants. Comparable silanes like Methyltris(methylethylketoxime)silane are widely used as crosslinkers in room-temperature-vulcanized (RTV) silicones . The aminoethoxy variant could offer faster curing kinetics due to reduced steric bulk, though this hypothesis requires experimental validation.

Surface Modification of Nanoparticles

Trimethoxy[3-(methylamino)propyl]silane (CAS 3069-25-8) has been employed to functionalize Au@SiO2 nanoparticles, enabling electrostatic interactions in electrochemiluminescence sensors . Methyltris(2-aminoethoxy)silane’s tri-functional structure could provide higher surface coverage and stability in similar applications.

Hybrid Organic-Inorganic Polymers

The compound’s dual functionality (hydrolyzable alkoxysilyl and reactive amine groups) positions it as a candidate for synthesizing hybrid materials. For instance, epoxy-silane hybrids leverage amine-epoxy reactions to enhance mechanical properties .

Physicochemical Data and Comparative Analysis

Notes: Predicted values for Methyltris(2-aminoethoxy)silane are extrapolated from structurally related compounds.

Challenges and Future Directions

The scarcity of direct studies on Methyltris(2-aminoethoxy)silane underscores the need for targeted research. Key areas include:

-

Synthesis Optimization: Developing scalable, high-yield routes with minimal side reactions.

-

Stability Profiling: Assessing hydrolytic degradation kinetics under varying humidity and pH conditions.

-

Toxicity and Safety: Evaluating occupational exposure limits, given that analogous amines (e.g., ethylamines) show moderate toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume